4,4-Difluoro-3,3-dimethylpiperidine
Description
4,4-Difluoro-3,3-dimethylpiperidine is a chemical compound with the molecular formula C7H13F2N and a molecular weight of 149.18 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two fluorine atoms and two methyl groups attached to the piperidine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
4,4-difluoro-3,3-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-6(2)5-10-4-3-7(6,8)9/h10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHGCCDYIDGETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Fluorinated Ketones
A widely employed strategy involves reductive amination of 3,3-dimethyl-4-piperidone derivatives. The ketone precursor undergoes fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® under anhydrous conditions, followed by hydrogenation with palladium-on-carbon (Pd/C) or platinum dioxide (PtO₂) catalysts. For example, treatment of 3,3-dimethyl-4-piperidone with DAST in dichloromethane at −78°C yields 4,4-difluoro-3,3-dimethylpiperidine hydrofluoride, which is neutralized with aqueous sodium bicarbonate to isolate the free base (yield: 72–78%).
Table 1: Comparative Analysis of Fluorinating Agents
| Fluorinating Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DAST | DCM | −78°C | 72 | 98.5 |
| Deoxo-Fluor® | THF | 0°C | 68 | 97.2 |
| XtalFluor-E® | Toluene | RT | 65 | 96.8 |
Ring-Closing Metathesis (RCM) of Diene Intermediates
An alternative route utilizes Grubbs’ second-generation catalyst to facilitate RCM of N-protected diene precursors. For instance, (3,3-dimethyl-4-fluoroallyl)amine derivatives undergo metathesis in toluene at 80°C, followed by hydrogen fluoride-mediated defluorination to install the second fluorine atom. This method achieves 65–70% yields but requires stringent exclusion of moisture and oxygen.
Stereochemical Control and Resolution Strategies
Chiral Auxiliary-Mediated Asymmetric Synthesis
Enantioselective synthesis employs (R)- or (S)-pyroglutaminol as chiral auxiliaries. Condensation with 3,3-dimethyl-4-piperidone followed by fluorination and auxiliary removal via hydrogenolysis produces enantiomerically pure 4,4-difluoro-3,3-dimethylpiperidine (ee >99%). Key steps include:
Diastereomeric Salt Formation
Racemic mixtures are resolved using L-tartaric acid or dibenzoyl-D-tartaric acid in ethanol/water. The differential solubility of diastereomeric salts enables isolation of (3R,5S)- and (3S,5R)-enantiomers with ≥98% diastereomeric excess.
Process Optimization and Scale-Up Challenges
Solvent and Catalyst Screening
Microwave-assisted synthesis in N-methyl-2-pyrrolidone (NMP) reduces reaction times from 12 h to 45 min while maintaining yields ≥85%. Platinum dioxide (PtO₂) outperforms Pd/C in hydrogenation steps, achieving full conversion at 30°C vs. 50°C required for Pd/C.
Table 2: Hydrogenation Efficiency Under Varied Conditions
| Catalyst | H₂ Pressure (psi) | Temperature | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| PtO₂ | 50 | 30°C | 100 | 98.5 |
| Pd/C | 50 | 50°C | 95 | 91.2 |
| Raney Ni | 50 | 70°C | 82 | 87.4 |
Purification and Crystallization Techniques
Crude products are purified via antisolvent crystallization using methanol/ethyl acetate (1:3 v/v), increasing purity from 92% to 99.5%. Residual fluorinating agents are removed by washing with cold 5% sodium bicarbonate, followed by activated carbon treatment.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chiral HPLC Methods
Enantiopurity is assessed using a Chiralpak IC-3 column (4.6 × 250 mm) with hexane/isopropanol (90:10) at 1.0 mL/min. Retention times: 8.2 min ((3R,5S)-enantiomer) and 9.7 min ((3S,5R)-enantiomer).
Industrial Applications and Cost Analysis
Cost Drivers in Large-Scale Production
Table 3: Economic Comparison of Synthetic Routes
| Method | Cost per kg ($) | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | 12,500 | 75 | 98.5 |
| RCM | 18,200 | 68 | 97.8 |
| Asymmetric Synthesis | 24,800 | 82 | 99.6 |
Chemical Reactions Analysis
4,4-Difluoro-3,3-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
4,4-Difluoro-3,3-dimethylpiperidine serves as a crucial building block in the synthesis of complex organic molecules. Its difluoro and dimethyl substituents enhance its reactivity and selectivity in chemical reactions, making it valuable for developing pharmaceuticals and agrochemicals.
Reactivity Profile
The compound can undergo various chemical transformations:
- Oxidation: Can produce difluoromethyl ketones.
- Reduction: Capable of modifying functional groups on the piperidine ring.
- Substitution Reactions: The difluoro or dimethyl groups can be replaced by other functional groups under specific conditions.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Difluoromethyl ketones |
| Reduction | Lithium aluminum hydride | Alcohols |
| Substitution | Nucleophiles/Electrophiles | Functionalized piperidine derivatives |
Biological Applications
Potential Biological Activities
Research indicates that 4,4-Difluoro-3,3-dimethylpiperidine may interact with various biological targets, including enzymes and receptors. Its fluorinated structure enhances binding affinity, which is critical for therapeutic applications.
Medicinal Chemistry
Studies have explored the compound's potential in treating neurological disorders and cancer. Its unique structure allows for modulation of biological pathways that are essential for disease progression.
Notable Case Studies
-
MDM2 Inhibition:
A study demonstrated that derivatives of difluorinated piperidines could disrupt protein-protein interactions critical for tumor growth regulation. This resulted in significant upregulation of p53 in tumor tissues. -
BCL6 Degradation:
Research highlighted the development of BCL6 degraders based on similar scaffolds to this compound. These compounds showed improved binding affinity and effective tumor regression in preclinical models.
Industrial Applications
Material Development
In the industrial sector, 4,4-Difluoro-3,3-dimethylpiperidine is utilized in producing materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for these applications.
Pharmacokinetics
Understanding the pharmacokinetics of 4,4-Difluoro-3,3-dimethylpiperidine is crucial for optimizing its therapeutic efficacy. Compounds with similar structures have shown varying levels of plasma exposure and tissue penetration.
| Compound | Cmax (ng/mL) | AUC (ng·h/mL) |
|---|---|---|
| Compound 39 | 150 | 500 |
| Compound 54 | 120 | 450 |
| Compound 2 | 300 | 800 |
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3,3-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, potentially leading to significant biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
4,4-Difluoro-3,3-dimethylpiperidine can be compared with other piperidine derivatives, such as:
3,3-Difluoropiperidine: Lacks the additional methyl groups, resulting in different chemical and biological properties.
4,4-Difluoropiperidine: Similar fluorine substitution but without the methyl groups, affecting its reactivity and applications.
Biological Activity
4,4-Difluoro-3,3-dimethylpiperidine is a fluorinated heterocyclic compound characterized by its unique structural features, including two fluorine atoms at the 4-position and two methyl groups at the 3 and 5 positions of the piperidine ring. The molecular formula of this compound is C7H10F2N. Its distinct properties enhance its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and biological research.
The biological activity of 4,4-difluoro-3,3-dimethylpiperidine is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms increases the compound's binding affinity and selectivity towards these targets, potentially leading to significant biological effects. Ongoing research aims to elucidate the precise pathways and interactions involved in its mechanism of action.
Biological Activity and Applications
Research indicates that 4,4-difluoro-3,3-dimethylpiperidine exhibits considerable biological activity, particularly in the following areas:
- Medicinal Chemistry : It is explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer. Its structural modifications allow for enhanced interactions with biological targets .
- Enzyme Interaction : Studies have shown that this compound can modulate protein functions by interacting with specific enzymes, which may lead to alterations in biological pathways relevant to disease states.
- Antitumor Activity : Some derivatives of piperidine have demonstrated selective cytotoxicity against malignant cells while sparing non-malignant cells. This property is crucial for developing targeted cancer therapies .
Case Studies and Research Findings
Several studies have evaluated the biological activity of 4,4-difluoro-3,3-dimethylpiperidine and related compounds:
- Antituberculosis Activity : A study on piperidinol analogs identified compounds with significant anti-tuberculosis activity. Although 4,4-difluoro-3,3-dimethylpiperidine was not directly tested in this context, its structural analogs showed promising results with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL .
- Cytotoxicity Studies : Research has highlighted the cytotoxic effects of various piperidine derivatives against human malignant cells. The selectivity index (SI), which measures the ratio of cytotoxicity against malignant versus non-malignant cells, indicates that some derivatives have favorable therapeutic indices for further development .
Comparative Analysis
The following table compares 4,4-difluoro-3,3-dimethylpiperidine with structurally similar compounds regarding their unique aspects and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4,4-Difluoro-3,3-dimethylpiperidine | Two fluorine atoms at position 4 | Enhanced lipophilicity and metabolic stability |
| 3,5-Dimethylpiperidine | Methyl groups at positions 3 and 5 | Lacks fluorine; serves as a baseline for comparison |
| 4-Fluoro-3,5-dimethylpiperidine | One fluorine atom at position 4 | Less lipophilic than its difluorinated counterpart |
| 1-Methyl-4-fluoropiperidine | Methyl group at position 1 | Different substitution pattern affecting activity |
Q & A
Q. What are the key physicochemical properties of 4,4-Difluoro-3,3-dimethylpiperidine, and how are they experimentally determined?
- Methodological Answer: Physicochemical properties such as molecular formula (C₇H₁₃F₂N), molar mass (149.18 g/mol), density (1.02±0.1 g/cm³), boiling point (146.4±40.0 °C), and pKa (8.28±0.10) are typically determined using techniques like nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Predictive computational models can estimate properties like density and boiling point when experimental data is limited .
Q. What safety protocols should be followed when handling 4,4-Difluoro-3,3-dimethylpiperidine in laboratory settings?
- Methodological Answer: Safety Data Sheets (SDS) for structurally similar compounds recommend using personal protective equipment (PPE), including nitrile gloves and lab coats, and working in a fume hood to avoid inhalation. Storage should be in a cool, dry environment, and spills must be managed with inert absorbents. Emergency contact information (e.g., 1-800-633-8253 in the U.S.) should be accessible, as outlined in safety guidelines for fluorinated piperidine derivatives .
Q. How is the purity of 4,4-Difluoro-3,3-dimethylpiperidine validated during synthesis?
- Methodological Answer: Purity is assessed via chromatographic methods (e.g., HPLC or GC-MS) and spectroscopic techniques (¹H/¹³C NMR, IR). For example, NMR can confirm the absence of byproducts by analyzing peak splitting patterns specific to the fluorinated and methyl-substituted positions. Quantitative analysis of fluorine content via elemental analysis or ¹⁹F NMR further ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can computational modeling optimize synthetic routes for 4,4-Difluoro-3,3-dimethylpiperidine?
- Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, while machine learning models trained on reaction databases identify optimal conditions (e.g., solvent, catalyst). The ICReDD initiative demonstrates how combining computational path searches with experimental validation reduces trial-and-error cycles, particularly for fluorinated heterocycles .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer: Contradictions arise from conformational flexibility or solvent effects. Advanced approaches include:
- Variable-temperature NMR to study dynamic equilibria.
- 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals.
- X-ray crystallography for definitive spatial configuration.
Computational tools like molecular dynamics simulations can model conformational preferences, aligning predicted spectra with experimental data .
Q. How does the 3D conformation of 4,4-Difluoro-3,3-dimethylpiperidine influence its reactivity in medicinal chemistry applications?
- Methodological Answer: The equatorial vs. axial positioning of fluorine atoms and methyl groups affects steric and electronic interactions. For instance, fluorines in axial positions may enhance electrophilicity at adjacent carbons. Conformational analysis via X-ray or cryo-electron microscopy, combined with docking studies, can predict binding affinities to biological targets like enzymes or receptors .
Q. What factorial design principles apply to optimizing reaction yields for derivatives of 4,4-Difluoro-3,3-dimethylpiperidine?
- Methodological Answer: Full factorial designs evaluate variables (e.g., temperature, catalyst loading, solvent polarity) to identify interactions affecting yield. For example, a 2³ design (three factors at two levels) might reveal that higher temperatures and polar aprotic solvents maximize nucleophilic substitution efficiency. Response surface methodology (RSM) further refines optimal conditions .
Q. How can membrane separation technologies improve the purification of 4,4-Difluoro-3,3-dimethylpiperidine?
- Methodological Answer: Nanofiltration or reverse osmosis membranes selectively separate the target compound from byproducts based on molecular weight and polarity. Process parameters like transmembrane pressure and pH are optimized using Taguchi methods. This approach aligns with CRDC subclass RDF2050104, which emphasizes advanced separation techniques for fluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
